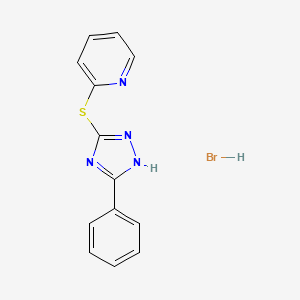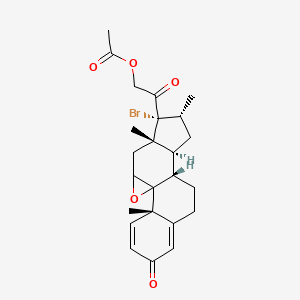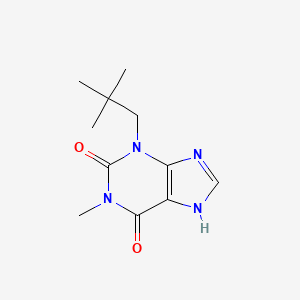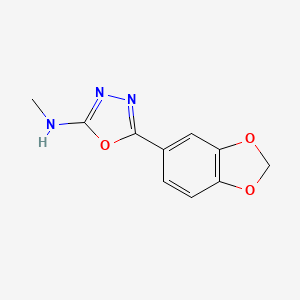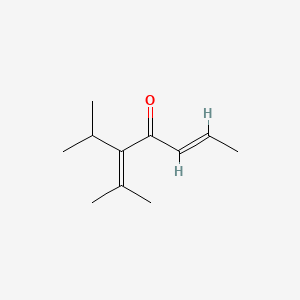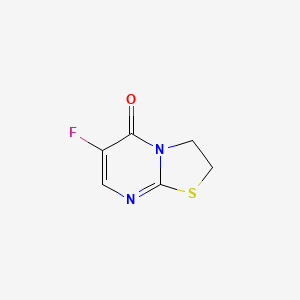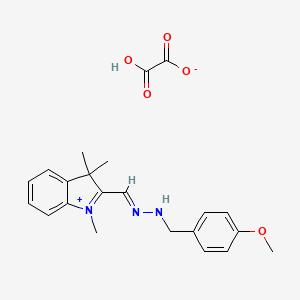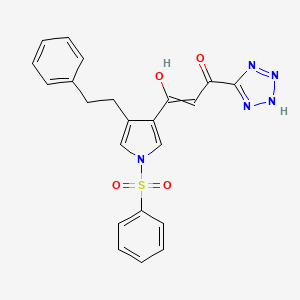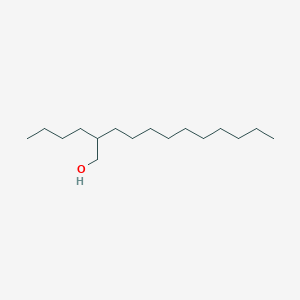
2-Butyl-1-dodecanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-1-dodecanol is an organic compound with the molecular formula C16H34O. It is a type of long-chain alcohol, specifically a fatty alcohol, which is characterized by a hydroxyl group (-OH) attached to a long aliphatic carbon chain. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butyl-1-dodecanol can be synthesized through several methods. One common method involves the hydrogenation of fatty acids or their esters derived from natural sources such as palm kernel oil or coconut oil . Another method is the Bouveault-Blanc reduction of ethyl laurate, which involves the reduction of esters to alcohols using sodium and ethanol .
Industrial Production Methods
Industrial production of this compound often involves the Ziegler process, which includes the oligomerization of ethylene followed by oxidation and hydrogenation steps . This method is widely used due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-1-dodecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces aldehydes and carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-Butyl-1-dodecanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-Butyl-1-dodecanol involves its interaction with lipid membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where it can enhance the absorption of active pharmaceutical ingredients .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Dodecanol: A straight-chain fatty alcohol with similar properties but lacks the butyl substitution.
2-Octyl-1-dodecanol: Another branched fatty alcohol with a longer carbon chain.
2-Hexyl-1-decanol: A shorter-chain fatty alcohol with similar chemical behavior.
Uniqueness
2-Butyl-1-dodecanol is unique due to its specific branching, which imparts distinct physical and chemical properties compared to straight-chain alcohols. This branching can influence its solubility, melting point, and reactivity, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
21078-85-3 |
|---|---|
Molekularformel |
C16H34O |
Molekulargewicht |
242.44 g/mol |
IUPAC-Name |
2-butyldodecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-3-5-7-8-9-10-11-12-14-16(15-17)13-6-4-2/h16-17H,3-15H2,1-2H3 |
InChI-Schlüssel |
UMKNBNWWXLQQGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


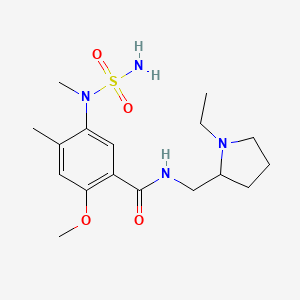
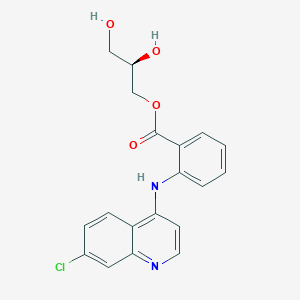
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)
